Mians

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

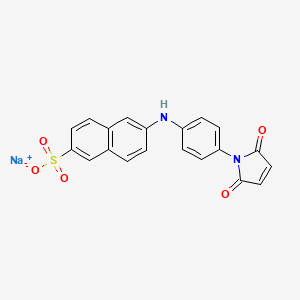

IUPAC Name |

sodium;6-[4-(2,5-dioxopyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-19-9-10-20(24)22(19)17-6-4-15(5-7-17)21-16-3-1-14-12-18(28(25,26)27)8-2-13(14)11-16;/h1-12,21H,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGADQSQCRISRRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])N4C(=O)C=CC4=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992641 | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71936-81-7 | |

| Record name | Sodium 6-(4-toluidinyl)naphthalene-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mianserin Hydrochloride: A Deep Dive into its Multifaceted Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Mianserin hydrochloride, a tetracyclic antidepressant, exerts its therapeutic effects through a complex and multifaceted mechanism of action involving interactions with a wide range of neurotransmitter receptors. This in-depth technical guide provides a comprehensive overview of mianserin's core pharmacological activities, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Pharmacological Principles: A Multi-Receptor Antagonist with Nuanced Activity

Mianserin's primary mechanism is not based on the inhibition of monoamine reuptake, a common feature of many other antidepressants. Instead, its efficacy is attributed to its potent antagonist or inverse agonist activity at several key receptors, leading to a modulation of serotonergic, noradrenergic, and histaminergic neurotransmission.[1][2]

The principal pharmacological actions of mianserin include:

-

α2-Adrenergic Receptor Antagonism: Mianserin blocks presynaptic α2-adrenergic autoreceptors, which normally function to inhibit the release of norepinephrine.[3] This blockade leads to an increased release of norepinephrine in the synaptic cleft.[1][3]

-

Serotonin (5-HT) Receptor Blockade: Mianserin exhibits high affinity for and antagonism at multiple serotonin receptor subtypes, most notably 5-HT2A and 5-HT2C receptors.[1] Its interaction with these receptors is complex, with evidence suggesting inverse agonist properties at 5-HT2A and 5-HT2C receptors.[4][5][6] It also shows affinity for other 5-HT receptors such as 5-HT1D, 5-HT1F, 5-HT3, 5-HT6, and 5-HT7.[4]

-

Histamine H1 Receptor Inverse Agonism: Mianserin is a potent inverse agonist at histamine H1 receptors, which accounts for its prominent sedative effects.[4][7]

-

Kappa-Opioid Receptor Partial Agonism: More recent studies have revealed that mianserin acts as a partial agonist at the κ-opioid receptor, a feature it shares with some tricyclic antidepressants.[4][8]

Unlike many tricyclic antidepressants, mianserin has a low affinity for muscarinic cholinergic receptors, and therefore lacks significant anticholinergic side effects.[4][8]

Quantitative Receptor Binding Profile

The affinity of mianserin for various neurotransmitter receptors has been quantified through numerous in vitro binding assays. The following table summarizes the reported binding affinities (Ki values), where a lower value indicates a stronger binding affinity.

| Receptor Target | Reported Ki (nM) | Species/Tissue |

| Histamine H1 | 0.3 - 3 | Guinea-pig hippocampus, Rat brain |

| 5-HT2A | 1 - 5 | Rat cerebral cortex, Human recombinant |

| 5-HT2C | 1 - 10 | Human recombinant |

| α2-Adrenergic | 10 - 50 | Rat cortex |

| 5-HT1D | ~25 | Human recombinant |

| 5-HT6 | ~50 | Human recombinant |

| 5-HT7 | ~100 | Human recombinant |

| α1-Adrenergic | 20 - 100 | Rat cortex |

| Dopamine D3 | 1524 | Sf9 cells |

| κ-Opioid | 1700 | Human recombinant (CHO cells) |

| µ-Opioid | 21000 | Human recombinant (CHO cells) |

| δ-Opioid | 30200 | Human recombinant (CHO cells) |

Note: Ki values can vary between studies due to differences in experimental conditions, radioligands, and tissue preparations.

Signaling Pathways and Functional Outcomes

The interaction of mianserin with its primary receptor targets initiates a cascade of intracellular signaling events, ultimately leading to its therapeutic effects.

α2-Adrenergic Receptor Blockade and Noradrenergic Enhancement

By blocking presynaptic α2-autoreceptors on noradrenergic neurons, mianserin disinhibits norepinephrine release. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Serotonin 5-HT2A/2C Receptor Inverse Agonism

Mianserin acts as an inverse agonist at 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically couple to Gαq to activate the phospholipase C (PLC) pathway. As an inverse agonist, mianserin not only blocks the effects of serotonin but also reduces the basal, constitutive activity of these receptors.[6][9] This action is thought to contribute to its anxiolytic and antidepressant effects, and may also play a role in improving sleep architecture.

References

- 1. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]

- 2. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mianserin - Wikipedia [en.wikipedia.org]

- 5. Dissociable effects of the 5-HT(2) antagonist mianserin on associative learning and performance in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Mianserin's Primary Mode of Action in the Brain: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mianserin is a tetracyclic antidepressant characterized by a complex and multifaceted pharmacodynamic profile. Unlike typical antidepressants that primarily function by inhibiting neurotransmitter reuptake, mianserin's therapeutic and side effects stem from its potent interaction with a wide array of neurotransmitter receptors. This technical guide provides an in-depth exploration of mianserin's primary mode of action, focusing on its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. Quantitative data are presented in structured tables, key experimental methodologies are detailed, and complex biological and experimental processes are visualized through signaling pathway and workflow diagrams.

Primary Mechanism of Action: Multi-Receptor Antagonism

Mianserin's primary mechanism of action is not attributed to a single target but rather to the collective consequence of its potent antagonism at several key G-protein coupled receptors (GPCRs) in the central nervous system. The most clinically relevant of these are its effects on α2-adrenergic, serotonin 5-HT2, and histamine H1 receptors.

α2-Adrenergic Receptor Antagonism

A cornerstone of mianserin's antidepressant effect is its potent antagonism of α2-adrenergic receptors.[1] These receptors function as presynaptic autoreceptors on noradrenergic neurons and as heteroreceptors on serotonergic neurons.[2][3] In their natural state, activation of these receptors by norepinephrine (NE) or serotonin (5-HT) initiates a negative feedback loop that inhibits further neurotransmitter release.[3]

By blocking these receptors, mianserin disinhibits the neuron, leading to an increased release of both norepinephrine and serotonin into the synaptic cleft.[3][4] This effect is considered a primary contributor to its antidepressant efficacy.[5] The S(+)-enantiomer of mianserin is particularly potent in mediating this α2-receptor blockade.[6]

Serotonin 5-HT2 Receptor Antagonism

Mianserin is a potent antagonist of both 5-HT2A and 5-HT2C serotonin receptors.[3][7][8] This action is crucial to its pharmacological profile. Blockade of 5-HT2A receptors has been linked to antidepressant and anxiolytic effects, as well as the mitigation of sexual dysfunction that can be induced by serotonin reuptake inhibitors (SRIs).[7] Antagonism of 5-HT2C receptors can also contribute to antidepressant effects by increasing downstream dopamine and norepinephrine release in certain brain regions.[8] Chronic administration of mianserin has been shown to cause a down-regulation of 5-HT2A and 5-HT2C receptors.[9]

Histamine H1 Receptor Inverse Agonism

Mianserin is a high-affinity inverse agonist at histamine H1 receptors.[2][10] This potent antihistaminic action is responsible for the prominent sedative and hypnotic effects often observed with its use.[3][10] This property can be clinically beneficial for depressed patients experiencing insomnia.[3]

Quantitative Receptor Binding and Functional Activity

Mianserin's broad pharmacological footprint is best understood by examining its binding affinities (Ki) and functional potencies (EC50) at various receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.

Receptor Binding Affinity Profile

The following table summarizes the reported binding affinities of mianserin for a range of human and rat receptors.

| Receptor Target | Species | Ki (nM) | Reference(s) |

| Serotonin Receptors | |||

| 5-HT1e | Human | 26.1 | [11] |

| 5-HT1F | Human | - (EC50 = 47.5 nM) | [11] |

| 5-HT2A | Human / Rat | High Affinity | [5][12] |

| 5-HT2B | Human | - | [13] |

| 5-HT2C | Human | High Affinity | [5][8] |

| 5-HT6 | Human | - | [13] |

| Adrenergic Receptors | |||

| α1A | Human / Rat | - | [13] |

| α1B | Human / Rat | - | [13] |

| α2 | Rat | High Affinity | [6] |

| Histamine Receptors | |||

| H1 | Guinea Pig | 0.3 (from cAMP assay) | [14] |

| H2 | Guinea Pig | 4000 (from cAMP assay) | [14] |

| Opioid Receptors | |||

| κ (Kappa) | Human | 1700 ± 300 | [5] |

| µ (Mu) | Human | 21000 ± 1200 | [5] |

| δ (Delta) | Human | 30200 ± 1900 | [5] |

| Dopamine Receptors | |||

| D3 | Sf9 cells | 1524 | [13] |

Note: "High Affinity" is stated where specific Ki values were not provided in the cited abstracts, but the literature consistently describes potent binding.

Functional Agonist/Partial Agonist Activity

While primarily an antagonist, mianserin exhibits agonist or partial agonist activity at certain receptors, a discovery that adds complexity to its profile.

| Receptor Target | Species | Activity Type | EC50 (nM) | Emax (% of full agonist) | Reference(s) |

| κ (Kappa) Opioid | Rat | Partial Agonist | - | Lower than full agonists | [5] |

| 5-HT1e | Human | Full Agonist | 67 | 100% | [11] |

| 5-HT1F | Human | Partial Agonist | 667 | 24% | [11] |

| 5-HT1D | Human | Partial Agonist | 371 | 25% | [11] |

Downstream Signaling Pathways

Mianserin's antagonism at GPCRs prevents the activation of downstream second messenger systems.

-

5-HT2A/2C Receptors: These receptors are typically coupled to the Gq/11 family of G-proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Mianserin blocks this entire cascade by preventing the initial receptor activation.[2]

-

α2-Adrenergic & H1 Receptors: α2-receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby reducing levels of cyclic AMP (cAMP).[17] H1 receptors are coupled to Gq/11. By antagonizing these receptors, mianserin prevents these respective signaling events.

Key Experimental Protocols

The characterization of mianserin's mode of action relies on established pharmacological assays.

Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (like mianserin) for a specific receptor.[18][19]

Objective: To determine the concentration of mianserin that inhibits 50% of the binding of a specific radioligand to its target receptor (IC50), from which the Ki value is calculated.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in a cold lysis buffer.[20]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.[20]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[20]

-

-

Assay Incubation:

-

In a 96-well plate, combine:

-

A fixed concentration of the membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its dissociation constant (Kd).[21]

-

A range of concentrations of unlabeled mianserin.

-

-

Include control wells for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a different unlabeled ligand to block all specific binding.[21]

-

-

Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[20]

-

-

Separation and Counting:

-

Rapidly terminate the incubation by vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.[18][20]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of mianserin.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

Protocol: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced second messenger production.

Objective: To quantify mianserin's antagonism at Gq-coupled receptors (e.g., 5-HT2A) by measuring its ability to inhibit serotonin-induced inositol phosphate accumulation.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells stably expressing the receptor of interest (e.g., SH-SY5Y cells expressing human 5-HT2A receptors).[9]

-

Label the cells by incubating them overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.

-

-

Drug Treatment:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of labeled inositol phosphates upon receptor stimulation.

-

Add varying concentrations of mianserin (the antagonist) to the appropriate wells and incubate.

-

Add a fixed concentration of an agonist (e.g., serotonin) to stimulate the receptor and incubate for a defined period.

-

-

Extraction and Separation:

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid) to lyse the cells.

-

Neutralize the lysate.

-

Separate the total [3H]-inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography columns.

-

-

Quantification and Analysis:

-

Measure the radioactivity of the eluted inositol phosphate fraction using a scintillation counter.

-

Plot the amount of IP accumulation against the concentration of the antagonist (mianserin).

-

Analyze the data to determine the potency of mianserin in blocking the agonist-induced response.

-

Conclusion

The primary mode of action of mianserin in the brain is a complex interplay of potent antagonism at multiple key neurotransmitter receptors, most notably α2-adrenergic, 5-HT2A/2C, and histamine H1 receptors. Its antidepressant effects are largely attributed to the enhancement of noradrenergic and serotonergic neurotransmission via α2-receptor blockade, coupled with the direct modulation of serotonergic signaling through 5-HT2 antagonism. The characteristic sedative effect is a direct result of its powerful H1-receptor blockade. Furthermore, weaker interactions, such as norepinephrine reuptake inhibition and agonist activities at other receptors (κ-opioid, 5-HT1e), contribute to its unique and multifaceted clinical profile. This multi-target mechanism distinguishes mianserin from many other classes of antidepressants and underscores the intricate neurobiology underlying the treatment of depressive disorders.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Mianserin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]

- 4. Effects of mianserin on noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mianserin, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]

- 13. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Second messenger system - Wikipedia [en.wikipedia.org]

- 16. sinobiological.com [sinobiological.com]

- 17. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

Mianserin Enantiomers: A Technical Deep Dive into Stereospecific Activity

For Immediate Release

This technical guide provides an in-depth analysis of the stereospecific pharmacological activities of Mianserin's enantiomers, (S)-(+)-mianserin and (R)-(-)-mianserin. Mianserin, a tetracyclic antidepressant, is administered as a racemic mixture. However, its therapeutic effects and side-effect profile are intricately linked to the distinct actions of its individual stereoisomers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enantiomers' receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Core Findings: Stereospecificity of Mianserin's Actions

The antidepressant properties of mianserin are predominantly attributed to the (S)-(+)-enantiomer . This stereoisomer exhibits a higher potency in pharmacological tests indicative of antidepressant activity.[1][2][3][4] Conversely, the sedative effects of mianserin appear to be comparable between the two enantiomers.[3][4] The differential activity of the enantiomers extends to their interaction with various neurotransmitter receptors.

Quantitative Analysis of Receptor Binding Affinities

The specific binding affinities of (S)-(+)-mianserin and (R)-(-)-mianserin to key neurotransmitter receptors are summarized below. It is important to note that while a comprehensive dataset from a single study under uniform conditions is ideal, the following tables are compiled from various sources. This may introduce some variability due to different experimental protocols.

Table 1: Serotonin (5-HT) Receptor Binding Affinities of Mianserin Enantiomers

| Receptor Subtype | Enantiomer | pKi | Reference |

| 5-HT2 | (S)-(+)-mianserin | More Potent | [5] |

| 5-HT3 | (S)-(+)-mianserin | 6.95 | [1] |

| 5-HT3 | (R)-(-)-mianserin | 8.46 | [1] |

Table 2: Adrenergic Receptor Binding Affinities of Mianserin Enantiomers

| Receptor Subtype | Enantiomer | Activity | Reference |

| α1-adrenergic | (S)-(+)-mianserin | More Potent Antagonist | [2] |

| α2-adrenergic | (S)-(+)-mianserin | More Potent Antagonist | [2] |

Table 3: Histamine Receptor Binding Affinities of Mianserin

| Receptor Subtype | Compound | Activity | Reference |

| H1 | Mianserin (racemic) | Potent Antagonist | [6] |

Note: Specific Ki values for the individual enantiomers at the H1 receptor were not available in the reviewed literature.

Functional Activity of Mianserin Enantiomers

The antidepressant-like effects of mianserin enantiomers have been evaluated in various behavioral models.

Table 4: Antidepressant-Like Activity in Behavioral Models

| Behavioral Test | Enantiomer | Effective Dose (mg/kg) | Species | Reference |

| Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) | (S)-(+)-mianserin | 0.6 | Rat | [7] |

| Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) | (R)-(-)-mianserin | 2.5 | Rat | [7] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Mianserin enantiomers for specific neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Rat cerebral cortex is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the receptors of interest. The final pellet is resuspended in the assay buffer.[8]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]clonidine for α2-adrenergic receptors, [3H]granisetron for 5-HT3 receptors) and varying concentrations of the unlabeled Mianserin enantiomer.[1][2]

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Forced Swim Test (Porsolt Test)

Objective: To assess the antidepressant-like activity of Mianserin enantiomers in rodents.

General Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[9][10]

-

Pre-test Session (for rats): On the first day, rats are placed in the cylinder for a 15-minute pre-swim. This is done to induce a state of behavioral despair.[9]

-

Test Session: 24 hours after the pre-test, the animals are administered the Mianserin enantiomer or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back into the water for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (the time the animal spends floating without struggling, making only small movements to keep its head above water) is recorded.

-

Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[10]

Forced Swim Test Experimental Workflow

Caption: Workflow of the forced swim test in rats.

Signaling Pathways

The differential effects of Mianserin's enantiomers can be understood by examining their interactions with the signaling pathways of their target receptors.

α2-Adrenergic Receptor Signaling

(S)-(+)-mianserin is a more potent antagonist at presynaptic α2-adrenergic autoreceptors. Blockade of these receptors removes the negative feedback on norepinephrine release, leading to increased synaptic concentrations of norepinephrine, which is a key mechanism of antidepressant action.[2]

α2-Adrenergic Receptor Signaling Pathway

Caption: Antagonism of the presynaptic α2-adrenergic receptor by (S)-(+)-mianserin.

5-HT2A Receptor Signaling

Mianserin is an antagonist at 5-HT2A receptors, and this action is more pronounced for the (S)-(+)-enantiomer.[5] 5-HT2A receptor activation is linked to anxiety and insomnia, and its blockade by mianserin contributes to its anxiolytic and sedative properties.

5-HT2A Receptor Signaling Pathway

References

- 1. Stereoselective interaction of mianserin with 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Regulation of 5-HT(2A) receptor mRNA levels and binding sites in rat frontal cortex by the agonist DOI and the antagonist mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. iris.ucc.ie [iris.ucc.ie]

- 10. researchgate.net [researchgate.net]

Mianserin's Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of the tetracyclic antidepressant, mianserin. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Receptor Binding Profile of Mianserin

Mianserin exhibits a complex pharmacological profile characterized by its interaction with a wide array of neurotransmitter receptors. Its therapeutic effects and side-effect profile are a direct consequence of its affinity for these various targets. The following tables summarize the quantitative data on mianserin's binding affinity (Ki) for a range of receptors, compiled from multiple scientific sources. Lower Ki values are indicative of higher binding affinity.

Serotonin Receptor Binding Affinities

| Receptor | Ki (nM) | Species | Reference(s) |

| 5-HT1A | 400 - 2600 | Human | [1] |

| 5-HT1B | 2800 - 4700 | Rat | [1] |

| 5-HT1D | 220 - 400 | Human | [1] |

| 5-HT1F | 13 | Human | [1] |

| 5-HT2A | 1.6 - 55 | Human | [1] |

| 5-HT2B | 1.6 - 20 | Human | [1] |

| 5-HT2C | 0.63 - 6.5 | Human | [1] |

| 5-HT3 | 5.8 - 300 | Rodent | [1] |

| 5-HT6 | 55 - 81 | Human | [1] |

| 5-HT7 | 48 - 56 | Human | [1] |

Adrenergic Receptor Binding Affinities

| Receptor | Ki (nM) | Species | Reference(s) |

| α1 | 34 | Human | [1] |

| α2 | 73 | Human | [1] |

| α2A | 4.8 | Human | [1] |

| α2B | 27 | Human | [1] |

| α2C | 3.8 | Human | [1] |

Histamine Receptor Binding Affinities

| Receptor | Ki (nM) | Species | Reference(s) |

| H1 | 0.30 - 1.7 | Human | [1] |

| H2 | 437 | Human | [1] |

| H3 | 95500 | Human | [1] |

| H4 | >100000 | Human | [1] |

Other Receptor and Transporter Binding Affinities

| Target | Ki (nM) | Species | Reference(s) |

| Dopamine D1 | 426 - 1420 | Human | [1] |

| Dopamine D2 | 2100 - 2700 | Human | [1] |

| Dopamine D3 | 2840 | Human | [1] |

| Muscarinic Acetylcholine (mACh) | 820 | Human | [1] |

| κ-Opioid (KOR) | 1700 | Human | [1] |

| μ-Opioid (MOR) | 21000 | Human | [1] |

| δ-Opioid (DOR) | 30200 | Human | [1] |

| Norepinephrine Transporter (NET) | 71 | Human | [1] |

| Serotonin Transporter (SERT) | 4000 | Human | [1] |

| Dopamine Transporter (DAT) | 9400 | Human | [1] |

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for compounds like mianserin is predominantly achieved through radioligand binding assays. This technique allows for the quantification of the interaction between a radiolabeled ligand and a receptor. Below is a detailed, synthesized methodology for a competitive radioligand binding assay to determine the Ki of mianserin for a target receptor (e.g., 5-HT2A receptor).

Objective: To determine the inhibitory constant (Ki) of mianserin for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A receptor antagonist).

-

Test Compound: Mianserin hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled ketanserin or spiperone).

-

Receptor Source: Commercially available cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 cells) or prepared tissue homogenates (e.g., rat cerebral cortex).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2, 1 mM EDTA).

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Instrumentation: Scintillation counter, filtration apparatus, multi-channel pipettes.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mianserin and the non-specific binding control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the mianserin stock solution in assay buffer to create a range of concentrations for the competition curve.

-

Dilute the [3H]-Ketanserin in assay buffer to a final concentration typically at or below its Kd for the receptor.

-

-

Assay Setup:

-

The assay is typically performed in 96-well microplates.

-

Each assay well will have a final volume of 200 µL.

-

Total Binding Wells: Contain receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding Wells: Contain receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition Wells: Contain receptor membranes, radioligand, and varying concentrations of mianserin.

-

-

Incubation:

-

To each well, add the appropriate components in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control or mianserin dilution.

-

50 µL of [3H]-Ketanserin.

-

100 µL of the receptor membrane preparation.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity retained on the filters is counted using a scintillation counter, measured in counts per minute (CPM) or disintegrations per minute (DPM).

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM in the absence of any competitor).

-

IC50 Determination: The concentration of mianserin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve (plotting the percentage of specific binding against the log concentration of mianserin).

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizing Mianserin's Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to mianserin's pharmacology.

Caption: Mianserin's antagonism of the 5-HT2A receptor signaling pathway.

Caption: Workflow of a competitive radioligand binding assay.

This guide provides a foundational understanding of mianserin's receptor binding characteristics, essential for its continued study and the development of novel therapeutics. The presented data and methodologies are intended to support further research into the complex pharmacology of this compound.

References

Mianserin's Intricate Dance with Monoamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the tetracyclic antidepressant mianserin on monoamine metabolism. Mianserin's unique pharmacological profile, characterized by its potent antagonism of various serotonin, norepinephrine, and histamine receptors, sets it apart from typical antidepressant drug classes. This document provides a comprehensive overview of its receptor binding affinities, its influence on monoamine turnover and extracellular levels, detailed experimental protocols for studying its effects, and a visual representation of the key signaling pathways involved.

Core Pharmacological Profile: A Multi-Receptor Antagonist

Mianserin exerts its primary effects through the blockade of several key receptors within the central nervous system. Unlike selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs), mianserin's mechanism of action is not primarily driven by the inhibition of monoamine reuptake, although it does exhibit weak norepinephrine reuptake inhibition.[1][2] Its antidepressant and anxiolytic properties are largely attributed to its antagonist activity at presynaptic α2-adrenergic autoreceptors and various postsynaptic serotonin receptors.[3]

Receptor Binding Affinities

Mianserin's interaction with a wide array of receptors has been quantified through various in vitro binding assays. The following table summarizes the dissociation constants (Ki) of mianserin for key monoamine receptors. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species/Tissue |

| Serotonin Receptors | ||

| 5-HT1A | 1,900 | Human |

| 5-HT1B | 4,700 | Rat Cortex |

| 5-HT1D | 130 | Human |

| 5-HT1F | 340 | Human |

| 5-HT2A | 1.1 - 4.8 | Human/Rat Cortex |

| 5-HT2B | 1.3 | Human |

| 5-HT2C | 1.3 - 31 | Human/Rat |

| 5-HT3 | 4.7 | Human |

| 5-HT6 | 55 | Human |

| 5-HT7 | 81 | Human |

| Adrenergic Receptors | ||

| α1A | 19 | Human |

| α1B | 25 | Human |

| α1D | 24 | Human |

| α2A | 4.8 - 20 | Human/Rat |

| α2B | 15 | Human |

| α2C | 11 | Human |

| Dopamine Receptors | ||

| D2 | 2,100 - 2,700 | Human |

| D3 | 2,840 | Human |

| Histamine Receptors | ||

| H1 | 0.30 - 1.7 | Human |

Effects on Monoamine Metabolism and Neurotransmission

Mianserin's receptor antagonism leads to complex and region-specific changes in the synthesis, release, and metabolism of norepinephrine, serotonin, and dopamine.

Norepinephrine

Mianserin increases the turnover of norepinephrine in the rat brain, an effect observed after both acute and chronic administration.[4] This is primarily due to its potent antagonist action at presynaptic α2-adrenergic autoreceptors.[3] Blockade of these inhibitory autoreceptors disinhibits noradrenergic neurons, leading to an increased firing rate and enhanced norepinephrine release. While mianserin does exhibit some norepinephrine reuptake inhibitory properties, this action is considered weak and not the primary mechanism for its effects on noradrenergic neurotransmission.[1]

Serotonin

The effects of mianserin on the serotonin system are multifaceted. It is a potent antagonist at several postsynaptic serotonin receptors, most notably 5-HT2A and 5-HT2C.[5] Blockade of these receptors is thought to contribute to its anxiolytic and antidepressant effects. Mianserin's antagonism of α2-adrenergic heteroreceptors located on serotonergic nerve terminals also leads to an increased release of serotonin.[6] Studies have shown that mianserin increases serotonin turnover in the brain.

Dopamine

Mianserin has a significant and selective effect on dopamine metabolism, particularly in the prefrontal cortex. It has been shown to dose-dependently increase extracellular dopamine levels in the medial prefrontal cortex of rats by up to six-fold.[7] This effect is believed to be a consequence of the concurrent blockade of α2-adrenergic and 5-HT2A receptors.[7] In contrast, mianserin does not significantly alter extracellular dopamine levels in the nucleus accumbens.[7]

Key Signaling Pathways Modulated by Mianserin

Mianserin's interaction with G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades that ultimately modulate neuronal function. The primary pathways affected are the Gq/11-phospholipase C system and the Gi/o-adenylyl cyclase system.

Gq-Coupled Receptor Signaling (5-HT2A and α1-Adrenergic Receptors)

Mianserin acts as an antagonist at Gq-coupled 5-HT2A and α1-adrenergic receptors. Activation of these receptors normally stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). By blocking these receptors, mianserin inhibits this signaling cascade.

Gi-Coupled Receptor Signaling (α2-Adrenergic Autoreceptors)

Mianserin's antagonism of presynaptic α2-adrenergic autoreceptors, which are coupled to inhibitory G-proteins (Gi), is a cornerstone of its mechanism of action. Normally, the activation of these autoreceptors by norepinephrine inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced norepinephrine release. By blocking these receptors, mianserin prevents this inhibitory feedback loop, thereby increasing adenylyl cyclase activity, cAMP levels, and consequently, norepinephrine release.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of mianserin on monoamine metabolism.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of mianserin for various monoamine receptors.

General Protocol:

-

Tissue Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The resulting pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]clonidine for α2-adrenergic receptors) at various concentrations, in the presence and absence of competing unlabeled mianserin.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of mianserin is calculated from the IC50 value (the concentration of mianserin that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Example Workflow for Receptor Binding Assay:

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of monoamines and their metabolites in specific brain regions of freely moving animals following mianserin administration.

General Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat. The probe is secured to the skull with dental cement.

-

Recovery: The animal is allowed to recover from surgery for at least 24-48 hours.

-

Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular monoamine levels.

-

Drug Administration: Mianserin is administered to the animal (e.g., via subcutaneous injection).

-

Post-Drug Collection: Dialysate collection continues for several hours to monitor the time-course of mianserin's effects.

-

Sample Analysis: The concentrations of monoamines and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The post-drug monoamine levels are expressed as a percentage of the baseline levels.

Monoamine Turnover Studies

Objective: To assess the rate of synthesis, utilization, and catabolism of monoamines in the brain following mianserin treatment.

Protocol using α-Methyl-p-tyrosine (AMPT):

-

Drug Administration: A group of animals is treated with mianserin, while a control group receives a vehicle.

-

Inhibition of Synthesis: At a specified time after mianserin administration, all animals are injected with AMPT, an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

-

Time-Course Measurement: Groups of animals are sacrificed at various time points after AMPT administration.

-

Tissue Analysis: The brains are rapidly removed, and specific regions are dissected. The concentrations of norepinephrine and dopamine in the tissue samples are measured using HPLC-ECD.

-

Data Analysis: The rate of decline of the catecholamine levels after AMPT administration is determined. A faster rate of decline in the mianserin-treated group compared to the control group indicates an increased turnover rate.

Conclusion

Mianserin's complex pharmacology, centered on its potent antagonism of multiple monoamine receptors, results in a distinct and powerful modulation of norepinephrine, serotonin, and dopamine systems. Its ability to enhance monoamine release through the blockade of inhibitory autoreceptors, particularly α2-adrenergic receptors, is a key feature of its mechanism of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and understand the intricate effects of mianserin on monoamine metabolism. This knowledge is crucial for the development of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of depressive and anxiety disorders.

References

- 1. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of mianserin hydrochloride on peripheral uptake mechanisms for noradrenaline and 5-hydroxytryptamine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some effects of mianserin on monoamine metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential blockade by (-)mianserin of the alpha 2-adrenoceptors mediating inhibition of noradrenaline and serotonin release from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Functional Dissection of Mianserin and Mirtazapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mianserin and mirtazapine, two structurally related tetracyclic antidepressants (TeCAs), represent a fascinating case study in medicinal chemistry, where a subtle molecular modification leads to a distinct pharmacological profile. Mirtazapine is the 6-aza derivative of mianserin, a change that profoundly alters its physicochemical properties and subsequent interactions with biological targets.[1][2] This guide provides an in-depth analysis of their structural relationship, comparative pharmacodynamics, and the experimental methodologies used to elucidate their mechanisms of action. By presenting quantitative data in a structured format and visualizing complex relationships, we aim to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Structural Relationship

Mianserin and mirtazapine share a tetracyclic piperazinoazepine core structure.[3][4][5] The defining structural difference is the isosteric replacement of a carbon-hydrogen (CH) group in the aromatic A-ring of mianserin with a nitrogen atom to form mirtazapine.[2][6] This modification classifies mirtazapine as the 6-aza derivative of mianserin.[1][2]

This seemingly minor alteration has significant consequences for the molecule's electronic and physical properties. The introduction of the nitrogen atom in mirtazapine alters the charge distribution across the molecule, making the N5 atom less negatively charged compared to mianserin.[6][7] Consequently, mirtazapine exhibits a higher oxidation potential and a dipole moment approximately three times larger than that of mianserin, rendering it a more polar compound.[6][7] Furthermore, the basicity (pKa) of mirtazapine is slightly but significantly lower than that of mianserin.[6][7]

Caption: Structural comparison of Mianserin and Mirtazapine.

Comparative Pharmacodynamics and Receptor Profiles

The structural differences between mianserin and mirtazapine directly translate into distinct pharmacological activities, particularly in their receptor binding profiles and effects on neurotransmitter reuptake.

Mechanism of Action

Both compounds exert their primary antidepressant effects through the antagonism of central α2-adrenergic autoreceptors and heteroreceptors.[4][8] Blockade of these receptors disinhibits the release of norepinephrine (NE) and serotonin (5-HT), leading to increased neurotransmission.[4][9] This shared mechanism has led to their classification, albeit with some debate, as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs).[3][4]

Receptor Binding Affinities

While both molecules interact with a range of receptors, their binding affinities (Ki) show notable differences. Mirtazapine generally lacks significant affinity for the norepinephrine transporter (NET), a key distinction from mianserin, which is a weak inhibitor of norepinephrine reuptake.[6][10] This difference is attributed to the altered physicochemical properties arising from the aza-substitution.[6] Both drugs are potent antagonists of histamine H1 receptors, contributing to their sedative effects.[3][4] They also potently block several serotonin receptors, particularly 5-HT2A and 5-HT2C.[3]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Receptor Target | Mianserin Ki (nM) | Mirtazapine Ki (nM) | Primary Effect of Blockade |

|---|---|---|---|

| Adrenergic | |||

| α1-Adrenergic | 31 | 608 | Hypotension, dizziness |

| α2A-Adrenergic | 4.4 | 19 | Increased NE & 5-HT release |

| α2C-Adrenergic | 1.8 | 18 | Increased NE & 5-HT release |

| NET | 56 | > 10,000 | Increased synaptic NE (for Mianserin) |

| Serotonergic | |||

| 5-HT1A | 265 | 96 | Anxiolytic, antidepressant |

| 5-HT2A | 1.1 | 1.6 - 6.9 | Anxiolytic, improved sleep |

| 5-HT2C | 0.3 | 3.2 - 39 | Anxiolytic, appetite stimulation |

| 5-HT3 | 4.0 | 3000 | Antiemetic |

| Histaminergic | |||

| H1 | 0.28 | 0.14 - 1.6 | Sedation, weight gain |

| Other |

| κ-Opioid | 1,700 | ~7,200 | Partial Agonism |

Note: Ki values are compiled from various sources and represent approximate comparative affinities. Exact values may vary between studies based on experimental conditions.[3][11][12]

Caption: Core signaling pathway of Mianserin and Mirtazapine.

Experimental Protocols

The characterization of compounds like mianserin and mirtazapine relies on standardized in vitro assays to determine their binding affinity and functional activity at various receptors.

Radioligand Binding Assay (for Affinity - Ki)

This method quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific high-affinity radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]rauwolscine for α2-adrenergic receptors).

-

Competition: Increasing concentrations of the unlabeled test drug (mianserin or mirtazapine) are added to the incubation mixture.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of drug that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a typical Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay (for Functional Activity - Agonism/Inverse Agonism)

This functional assay measures G-protein activation following receptor stimulation, distinguishing between agonists, antagonists, and inverse agonists.

Methodology:

-

Preparation: As with the binding assay, cell membranes expressing the G-protein coupled receptor (GPCR) of interest are prepared.

-

Incubation: Membranes are incubated in a buffer containing GDP and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Stimulation: The test compound is added. Agonists will activate the GPCR, causing it to exchange GDP for [³⁵S]GTPγS on its associated Gα subunit. Antagonists will produce no change but will block the effect of an agonist. Inverse agonists will decrease the basal level of G-protein activation.

-

Separation & Quantification: The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration. The radioactivity on the filters is counted.

-

Analysis: The amount of radioactivity is proportional to the level of G-protein activation. Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound. Studies have used this method to demonstrate that mianserin and mirtazapine act as partial agonists at κ-opioid receptors.[11]

Chemical Synthesis Overview

The synthesis of mirtazapine can be achieved through several routes. A common published method involves the condensation of 2-chloro-3-cyanopyridine with 1-methyl-3-phenylpiperazine as a key step.[3][13] Subsequent chemical transformations, including hydrolysis, reduction, and cyclization, yield the final tetracyclic structure.[13]

Conclusion

The structural relationship between mianserin and mirtazapine is a prime example of how targeted chemical modification can refine the pharmacological profile of a drug. The addition of a single nitrogen atom to the tetracyclic core to create mirtazapine from mianserin leads to profound changes in physicochemical properties.[6] These changes eliminate norepinephrine reuptake inhibition and alter receptor binding affinities, particularly reducing affinity for the α1-adrenoceptor.[6][7] While both drugs share a core mechanism of enhancing noradrenergic and serotonergic neurotransmission via α2-adrenergic blockade, their distinct secondary pharmacological characteristics, driven by this precise structural difference, result in varied clinical profiles and side-effect liabilities. This relationship underscores the importance of subtle structural considerations in modern drug design and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mirtazapine - Wikipedia [en.wikipedia.org]

- 4. Mianserin - Wikipedia [en.wikipedia.org]

- 5. Tetracyclic antidepressant - Wikipedia [en.wikipedia.org]

- 6. A comparison of the physicochemical and biological properties of mirtazapine and mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The history of mianserin and mirtazapine: study of their neurochemical activity and determination of their position in the classification of antidepressants | Danilov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 10. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mirtazapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Mirtazapine, Azamianserin, Org-3770, Remeron SolTab, Zispin, Remergil, Remeron, Remergon-药物合成数据库 [drugfuture.com]

Methodological & Application

Mianserin Dosage for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Mianserin in in vivo rodent studies. This document outlines recommended dosage ranges, administration protocols, and detailed methodologies for key behavioral experiments. The information is intended to assist researchers in designing and executing well-controlled and reproducible preclinical studies.

Mianserin Hydrochloride: Drug Profile

Mianserin is a tetracyclic antidepressant with a complex pharmacological profile.[1] It acts as an antagonist at several neurotransmitter receptors, including serotonin (5-HT2A, 5-HT2C), histamine (H1), and α-adrenergic (α1, α2) receptors.[1] Its antidepressant effects are thought to be mediated primarily through the blockade of presynaptic α2-adrenergic autoreceptors, which leads to an increase in the release of norepinephrine.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₂₀N₂·HCl |

| Molecular Weight | 300.83 g/mol |

| CAS Number | 21535-47-7 |

| Solubility | Soluble in water (10mM) and DMSO (60 mg/mL).[2][3] |

Recommended Dosage and Administration

The appropriate dosage of Mianserin can vary significantly depending on the rodent species, the research question, and the specific behavioral assay being employed. The following tables summarize reported effective doses from various studies.

Rat Studies

| Application | Route of Administration | Dosage Range | Study Reference |

| Antidepressant-like effects (Forced Swim Test) | Intraperitoneal (i.p.) | 5 - 20 mg/kg | N/A |

| Anxiolytic-like effects (Elevated Plus Maze) | Intraperitoneal (i.p.) | 10 mg/kg | N/A |

| Neuroprotection | Intravenous (i.v.) | 1 mg/kg | N/A |

| Locomotor Activity (Open Field Test) | Subcutaneous (s.c.) | 2.5 - 5 mg/kg | [4] |

Mouse Studies

| Application | Route of Administration | Dosage Range | Study Reference |

| Antidepressant-like effects (Tail Suspension Test) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | N/A |

| Anxiolytic-like effects (Elevated Plus Maze) | Intraperitoneal (i.p.) | 5 - 10 mg/kg | N/A |

| Social Interaction | Intraperitoneal (i.p.) | 10 mg/kg | N/A |

Experimental Protocols

Preparation of Mianserin Solution

Materials:

-

Mianserin hydrochloride powder

-

Sterile isotonic saline (0.9% NaCl)

-

Sterile water for injection

-

Dimethyl sulfoxide (DMSO) (if required for solubility)

-

Sterile filters (0.22 µm)

-

Vortex mixer

-

pH meter and adjustment solutions (e.g., HCl, NaOH) - Optional

Protocol:

-

For aqueous solutions:

-

Weigh the desired amount of Mianserin hydrochloride powder.

-

Dissolve in sterile isotonic saline or sterile water. Mianserin hydrochloride is soluble in water.[2]

-

Vortex thoroughly until the powder is completely dissolved.

-

Optional: Check the pH of the solution and adjust to a physiological range (pH 6.5-7.5) if necessary.

-

Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

-

-

For solutions requiring a co-solvent:

-

Dissolve the Mianserin hydrochloride powder in a small volume of DMSO (e.g., 10% of the final volume).

-

Once dissolved, add sterile isotonic saline to the final desired volume.

-

Vortex thoroughly to ensure a homogenous solution.

-

Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

-

Note: Always prepare fresh solutions on the day of the experiment.

Animal Handling and Acclimation

-

Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures.

-

Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Handling: Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress associated with handling and injections.

Behavioral Testing Protocols

General Considerations:

-

Pre-treatment Time: The time between Mianserin administration and the behavioral test is critical. For most acute studies, a pre-treatment time of 30-60 minutes is common for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

-

Control Group: Always include a vehicle control group that receives an injection of the same volume of the solvent used to dissolve the Mianserin.

-

Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blind to the treatment conditions.

-

Randomization: Randomly assign animals to treatment groups.

This test is used to assess antidepressant-like activity.

Materials:

-

Cylindrical container (approximately 40 cm high, 20 cm in diameter)

-

Water (23-25°C)

-

Video recording equipment

Protocol:

-

Pre-test Session (Day 1):

-

Fill the cylinder with water to a depth of approximately 30 cm.

-

Gently place each rat individually into the cylinder for a 15-minute swim session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

Administer Mianserin or vehicle 30-60 minutes before the test.

-

Place the rat in the swim cylinder for a 5-minute session.

-

Record the entire session for later analysis.

-

Scoring: The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect. Other behaviors to score include swimming and climbing.

-

This test is used to assess anxiety-like behavior.

Materials:

-

Elevated plus-shaped maze with two open arms and two closed arms.

-

Video recording and tracking software.

Protocol:

-

Administer Mianserin or vehicle 30-60 minutes before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using video tracking software.

-

Scoring: Key parameters include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and the number of entries into the open arms suggests an anxiolytic effect.

This test is used to assess general locomotor activity and anxiety-like behavior.

Materials:

-

A square or circular arena with walls to prevent escape.

-

Video recording and tracking software.

Protocol:

-

Administer Mianserin or vehicle 30-60 minutes before the test.

-

Place the animal in the center of the open field arena.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using video tracking software.

-

Scoring: Parameters to measure include total distance traveled, time spent in the center of the arena versus the periphery, and the number of rearings. A decrease in the time spent in the center is often interpreted as increased anxiety.

This test assesses social preference and can be used to model social deficits.

Materials:

-

Three-chambered social interaction apparatus.

-

Two small, wire cages to hold "stranger" mice.

-

Video recording and tracking software.

Protocol:

-

Habituation Phase:

-

Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

-

-

Sociability Phase:

-

Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.

-

Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.

-

-

Social Novelty Phase:

-

Introduce a second, novel "stranger" mouse into the previously empty wire cage.

-

Place the test mouse back in the center chamber and allow it to explore for 10 minutes.

-

-

Scoring: The primary measure is the time the test mouse spends sniffing each wire cage. A preference for the chamber with the stranger mouse over the empty cage indicates normal sociability. A preference for the novel stranger mouse over the familiar one indicates normal social memory.

Signaling Pathways and Experimental Workflows

Mianserin's Primary Mechanism of Action

Caption: Mianserin's primary mechanism involves antagonizing key neurotransmitter receptors.

General Experimental Workflow for a Behavioral Study

Caption: A typical workflow for in vivo rodent behavioral studies with Mianserin.

References

Protocol for the Dissolution and Application of Mianserin Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin hydrochloride is a tetracyclic antidepressant with a complex pharmacological profile, acting as an antagonist at multiple receptor sites, including serotonin (5-HT), histamine, and adrenergic receptors. Its use in in vitro cell culture models is crucial for elucidating its mechanisms of action and exploring its therapeutic potential beyond its antidepressant effects. This document provides a detailed protocol for the proper dissolution of mianserin hydrochloride for consistent and reliable results in cell culture applications.

Data Presentation

Physicochemical and Solubility Data of Mianserin Hydrochloride

| Property | Value | Source(s) |

| Molecular Weight | 300.83 g/mol | [1] |

| Solubility in Water | Up to 10 mM | [1] |

| Solubility in DMSO | ≥ 60 mg/mL (≥ 199.44 mM) | |

| Solubility in Ethanol | ≥ 21 mg/mL (≥ 69.8 mM) | |

| Storage (Solid) | Room temperature, desiccated | [1] |

| Storage (In Solution) | 2-8°C for several days; -20°C for up to 1 month |

Recommended Working Concentrations

The optimal working concentration of mianserin hydrochloride is cell-type dependent and should be determined empirically through dose-response experiments.

| Cell Line | Application | Effective Concentration (IC₅₀) | Source(s) |

| HEK Cells | hERG channel blockade | 3.2 µM | [2] |

| SW480 | Inhibition of tumor growth | Not specified | [3] |

Experimental Protocols

Preparation of a 10 mM Mianserin Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

Mianserin hydrochloride powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Accurately weigh out 3.01 mg of mianserin hydrochloride powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the mianserin hydrochloride powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.

Dilution of Mianserin Hydrochloride for Cell Culture Treatment

This protocol describes the serial dilution of the 10 mM DMSO stock solution to achieve a final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells, typically between 0.1% and 0.5%.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM mianserin hydrochloride stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and ensure accurate final concentrations, it is recommended to perform an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute 10 µL of the 10 mM stock solution in 90 µL of sterile cell culture medium or phosphate-buffered saline (PBS).

-

Final Dilution: Further dilute the intermediate stock solution into the final volume of cell culture medium to achieve the desired treatment concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate stock to 990 µL of the cell culture medium.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without mianserin hydrochloride. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

-

Application to Cells: Gently mix the medium containing the final concentration of mianserin hydrochloride or the vehicle control and apply it to your cell cultures.

Mandatory Visualization

Mianserin Hydrochloride Mechanism of Action

Caption: Mianserin's multifaceted antagonism of key neurotransmitter receptors.

Experimental Workflow for Cell Treatment

Caption: Step-by-step workflow for preparing and applying mianserin to cell cultures.

Signaling Pathways of Mianserin's Target Receptors

5-HT2A/2C and H1 Receptor (Gq-Coupled) Signaling Pathway

Caption: Mianserin antagonizes the Gq-coupled signaling cascade of 5-HT2 and H1 receptors.

α2-Adrenergic Receptor (Gi-Coupled) Signaling Pathway

Caption: Mianserin's antagonism of the Gi-coupled α2-adrenergic receptor pathway.

References

Application Notes and Protocols for Mianserin as a 5-HT2A Receptor Antagonist in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin, a tetracyclic antidepressant, is a well-characterized antagonist of the serotonin 2A (5-HT2A) receptor.[1] Its utility in in vitro pharmacological studies stems from its ability to competitively block the binding of serotonin and other agonists to the 5-HT2A receptor, thereby inhibiting downstream signaling cascades. These application notes provide detailed protocols for utilizing mianserin as a 5-HT2A receptor antagonist in common in vitro assays, guidance on data interpretation, and visual representations of the underlying molecular pathways and experimental workflows.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses. Mianserin, by blocking the initial agonist binding, prevents the initiation of this signaling cascade.

Data Presentation: In Vitro Pharmacology of Mianserin at the 5-HT2A Receptor

The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of mianserin for the 5-HT2A receptor, compiled from various in vitro studies. These values provide a quantitative measure of mianserin's potency and are crucial for designing and interpreting experiments.

Table 1: Binding Affinity (Ki) of Mianserin for the 5-HT2A Receptor

| Species | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |

| Human | [³H]-ketanserin | Recombinant | 1.5 | [2] |

| Human | [³H]-ketanserin | Recombinant | 18.4 | [2] |

| Rat | [³H]-ketanserin | Cerebral Cortex | 5 | [2] |

| Rat | [³H]-ketanserin | Cerebral Cortex | 3.5 | [2] |

| Rat | [³H]-ketanserin | Cerebral Cortex | 2.5 | [2] |

Ki values represent the dissociation constant of the inhibitor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism (IC50) of Mianserin at the 5-HT2A Receptor

| Assay Type | Agonist | Cell Type | IC50 (nM) | Reference |

| 5-HT-induced Ca2+ increase | Serotonin | Human Platelets | Not specified, but inhibitory effects were demonstrated | [3] |

| 5-HT-induced shape change | Serotonin | Human Platelets | Not specified, but inhibitory effects were demonstrated | [3] |

| Inositol Phosphate Production | Serotonin | SH-SY5Y cells expressing human 5-HT2A receptors | Down-regulation of receptor number and decreased maximal production of inositol phosphates observed with 100 nM mianserin | [4] |

IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist. These values are dependent on the specific assay conditions, including agonist concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity (Ki) of mianserin by measuring its ability to compete with a radiolabeled antagonist (e.g., [³H]-ketanserin) for binding to the 5-HT2A receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., rat cerebral cortex).

-

Radioligand: [³H]-ketanserin.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Mianserin: A range of concentrations for competition analysis.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.